Cas no 65032-48-6 (N-cyclopentyl-4-methylbenzene-1-sulfonamide)

N-Cyclopentyl-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its cyclopentyl and para-methylphenyl substituents. This compound exhibits structural versatility, making it a valuable intermediate in organic synthesis and medicinal chemistry. The sulfonamide functional group enhances its potential as a precursor for biologically active molecules, while the cyclopentyl moiety contributes to steric and electronic modulation. Its well-defined molecular structure allows for precise modifications in drug discovery and material science applications. The compound's stability under standard conditions ensures reliable handling and storage. Analytical methods such as NMR and HPLC confirm its high purity, making it suitable for research and industrial use.
N-cyclopentyl-4-methylbenzene-1-sulfonamide structure
65032-48-6 structure
Product Name:N-cyclopentyl-4-methylbenzene-1-sulfonamide
CAS No:65032-48-6
MF:C12H17NO2S
MW:239.33388209343
CID:409453
PubChem ID:668752
Update Time:2025-05-21

N-cyclopentyl-4-methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, N-cyclopentyl-4-methyl-
    • N-cyclopentyl-4-methylbenzenesulfonamide
    • N-cyclopentyl-4-methylbenzene-1-sulfonamide
    • Oprea1_375030
    • DTXSID60349922
    • cyclopentyl[(4-methylphenyl)sulfonyl]amine
    • CS-0311888
    • EN300-10491405
    • HMS1577J09
    • GXUUMIXUNMJARY-UHFFFAOYSA-N
    • AKOS001296606
    • SCHEMBL12819436
    • 65032-48-6
    • Cambridge id 5181956
    • Z45537378
    • STK069535
    • G19614
    • Inchi: 1S/C12H17NO2S/c1-10-6-8-12(9-7-10)16(14,15)13-11-4-2-3-5-11/h6-9,11,13H,2-5H2,1H3
    • InChI Key: GXUUMIXUNMJARY-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(NC1CCCC1)(=O)=O

Computed Properties

  • Exact Mass: 239.09811
  • Monoisotopic Mass: 239.09799996g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 54.6Ų

Experimental Properties

  • PSA: 46.17

N-cyclopentyl-4-methylbenzene-1-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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